4-(propan-2-yloxy)-N-{3-[4-(propan-2-yloxy)benzamido]naphthalen-2-yl}benzamide
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Overview
Description
4-(propan-2-yloxy)-N-{3-[4-(propan-2-yloxy)benzamido]naphthalen-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes benzamide and naphthalene moieties connected through propan-2-yloxy linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)-N-{3-[4-(propan-2-yloxy)benzamido]naphthalen-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of 4-(propan-2-yloxy)benzamide: This can be achieved by reacting 4-hydroxybenzamide with isopropyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the naphthalene derivative: The naphthalene moiety can be synthesized through various organic reactions, including Friedel-Crafts acylation.
Coupling reaction: The final step involves coupling the benzamide and naphthalene derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(propan-2-yloxy)-N-{3-[4-(propan-2-yloxy)benzamido]naphthalen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes due to its unique structure.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(propan-2-yloxy)-N-{3-[4-(propan-2-yloxy)benzamido]naphthalen-2-yl}benzamide is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its benzamide and naphthalene moieties. These interactions may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(propan-2-yloxy)benzamide: A simpler analog with similar structural features.
Naphthalene derivatives: Compounds containing the naphthalene moiety, which may exhibit similar chemical reactivity.
Benzamide derivatives: Compounds with the benzamide functional group, which may have comparable biological activities.
Uniqueness
4-(propan-2-yloxy)-N-{3-[4-(propan-2-yloxy)benzamido]naphthalen-2-yl}benzamide is unique due to its combination of benzamide and naphthalene moieties connected through propan-2-yloxy linkages. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-propan-2-yloxy-N-[3-[(4-propan-2-yloxybenzoyl)amino]naphthalen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O4/c1-19(2)35-25-13-9-21(10-14-25)29(33)31-27-17-23-7-5-6-8-24(23)18-28(27)32-30(34)22-11-15-26(16-12-22)36-20(3)4/h5-20H,1-4H3,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCVGZIHTBPPPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=C(C=C4)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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